molecular formula C30H25ClFN5O6 B2508186 (Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534581-08-3

(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2508186
M. Wt: 606.01
InChI Key: XYSQPYDRJKJYCZ-YLHCSOALSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also has a dipyridopyrimidine group, which is a fused ring system containing two pyridine rings and one pyrimidine ring. The presence of the ethyl and tetrahydrofuran groups suggest that this compound could be a derivative of a larger molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The isoxazole ring could be formed through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition. The dipyridopyrimidine group could be synthesized through a multi-step pathway involving condensation and cyclization reactions. The ethyl and tetrahydrofuran groups could be introduced through substitution reactions.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The isoxazole and dipyridopyrimidine rings would contribute to the rigidity of the molecule, while the ethyl and tetrahydrofuran groups would add some flexibility. The presence of multiple nitrogen, oxygen, and halogen atoms would make this compound highly polar.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The isoxazole ring could undergo electrophilic substitution or be opened under acidic or basic conditions. The dipyridopyrimidine group could participate in nucleophilic substitution reactions at the pyrimidine ring. The ethyl group could undergo oxidation to form a carboxylic acid, and the tetrahydrofuran ring could be opened through acid-catalyzed hydrolysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Its polarity and the presence of multiple hydrogen bond donors and acceptors suggest that it would be soluble in polar solvents like water. Its melting and boiling points would likely be relatively high due to the presence of multiple ring systems.


Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure and potential harm.


Future Directions

Further research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its structure and reactivity.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25ClFN5O6/c1-3-41-30(40)19-14-18-26(33-22-11-4-5-12-36(22)29(18)39)37(15-17-8-7-13-42-17)27(19)34-28(38)23-16(2)43-35-25(23)24-20(31)9-6-10-21(24)32/h4-6,9-12,14,17H,3,7-8,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSQPYDRJKJYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)F)C)CC6CCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25ClFN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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